molecular formula C9H7BrN4O2S B11766668 4-(4-Bromo-3-nitrophenyl)-2-hydrazinylthiazole

4-(4-Bromo-3-nitrophenyl)-2-hydrazinylthiazole

Cat. No.: B11766668
M. Wt: 315.15 g/mol
InChI Key: HWSBLKATPNBISL-UHFFFAOYSA-N
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Description

4-(4-Bromo-3-nitrophenyl)-2-hydrazinylthiazole is a chemical reagent designed for research and development applications, particularly in the field of medicinal chemistry. This compound belongs to a class of 2-hydrazinylthiazole derivatives that are recognized in scientific literature as valuable scaffolds for the design and synthesis of potential therapeutic agents . Compounds within this structural class have been investigated as selective and reversible inhibitors of the human monoamine oxidase B (hMAO-B) enzyme . MAO-B is a key target in neuroscience research for neurodegenerative disorders, as its inhibition can modulate neurotransmitter levels and mitigate oxidative stress . The presence of both the bromo and nitro substituents on the phenyl ring makes this molecule a versatile intermediate for further chemical exploration, such as metal-catalyzed cross-coupling reactions or reduction of the nitro group. Researchers can utilize this compound as a precursor in the synthesis of more complex molecules aimed at multi-target strategies for conditions like Parkinson's and Alzheimer's disease . Its structure is also of interest for computational studies, including molecular docking and dynamics simulations, to predict interactions with biological targets . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H7BrN4O2S

Molecular Weight

315.15 g/mol

IUPAC Name

[4-(4-bromo-3-nitrophenyl)-1,3-thiazol-2-yl]hydrazine

InChI

InChI=1S/C9H7BrN4O2S/c10-6-2-1-5(3-8(6)14(15)16)7-4-17-9(12-7)13-11/h1-4H,11H2,(H,12,13)

InChI Key

HWSBLKATPNBISL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=N2)NN)[N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

Synthesis of Thiosemicarbazone Intermediate

The reaction begins with the condensation of 4-bromo-3-nitrobenzaldehyde with thiosemicarbazide in ethanol under acidic catalysis (e.g., sulfuric acid or acetic acid). The mixture is refluxed for 10–24 hours, yielding the corresponding thiosemicarbazone. Key parameters include:

  • Molar ratio : 1:1 aldehyde-to-thiosemicarbazide.

  • Catalyst : 2–5 drops of concentrated H₂SO₄ or 1% acetic acid.

  • Yield : 68–74% after recrystallization.

The intermediate is characterized by a sharp melting point (167–170°C) and IR absorption at 3449 cm⁻¹ (N–H stretch).

Cyclization with α-Halocarbonyl Reagents

The thiosemicarbazone is cyclized using 2-bromo-1-(4-bromo-3-nitrophenyl)ethan-1-one in acetone or ethanol. Anhydrous potassium carbonate is often added to neutralize HBr generated during the reaction.

  • Conditions : Reflux for 4–6 hours in ethanol.

  • Workup : Precipitation via neutralization with NaHCO₃, followed by filtration and recrystallization from acetonitrile.

  • Yield : 63–76%.

Mechanistic Insight : The α-bromo ketone attacks the thiosemicarbazone’s sulfur atom, facilitating cyclization to form the thiazole ring. The reaction proceeds via nucleophilic substitution followed by intramolecular dehydration.

One-Pot Multi-Component Synthesis

Recent advances have streamlined the synthesis into a single step, combining 4-bromo-3-nitrobenzaldehyde, thiosemicarbazide, and α-bromo ketone in a polar aprotic solvent (e.g., DMF or acetone). This method reduces reaction time and improves atom economy.

Optimized Reaction Conditions

  • Solvent : Acetone/DMF (10:1 v/v) at room temperature.

  • Catalyst : p-Toluenesulfonic acid (TsOH) enhances electrophilicity of the α-bromo ketone.

  • Time : 20–24 hours with stirring.

  • Yield : 70–84%.

Example Procedure :
A mixture of 4-bromo-3-nitrobenzaldehyde (10 mmol), thiosemicarbazide (10 mmol), and 2-bromo-1-(4-bromo-3-nitrophenyl)ethan-1-one (10 mmol) in acetone/DMF is stirred with TsOH (0.1 eq) for 24 hours. The product precipitates upon neutralization with NaHCO₃ and is recrystallized from ethanol.

Advantages and Limitations

  • Advantages : Eliminates isolation of intermediates; suitable for high-throughput synthesis.

  • Limitations : Requires strict stoichiometric control to avoid side products like bis-thiazoles.

Alternative Pathways: Hydrazinolysis of Thiazole Esters

A less common but effective approach involves hydrazinolysis of preformed thiazole-4-carboxylate esters. This method is advantageous for introducing hydrazine moieties without direct cyclization.

Synthesis of Thiazole Ester Precursor

Methyl 2-amino-4-(4-bromo-3-nitrophenyl)thiazole-4-carboxylate is prepared via Hantzsch cyclization using methyl bromopyruvate and thiourea derivatives.

Hydrazinolysis Reaction

The ester (1 mmol) is refluxed with hydrazine hydrate (5 eq) in ethanol for 6 hours, yielding the hydrazinyl derivative.

  • Yield : 65–72%.

  • Characterization : IR shows loss of ester carbonyl (1735 cm⁻¹) and emergence of hydrazide C=O (1608 cm⁻¹).

Comparative Analysis of Methods

Parameter Hantzsch Two-Step One-Pot Multi-Component Hydrazinolysis
Reaction Time 14–30 hours20–24 hours6–8 hours
Overall Yield 63–76%70–84%65–72%
Purity High (recrystallized)Moderate (requires column)High
Scalability ExcellentModerateLimited

Analytical Validation and Characterization

All routes require rigorous validation via:

  • Spectroscopy :

    • ¹H NMR : Aromatic protons appear at δ 7.91–8.43 ppm; hydrazinyl NH₂ as a singlet (δ 4.50–4.54).

    • ¹³C NMR : Thiazole C-2 at δ 168.3–168.6 ppm; hydrazide carbonyl at δ 160.9.

  • Mass Spectrometry : Molecular ion peak at m/z 315.15 (M⁺) confirms molecular weight.

Challenges and Optimization Strategies

  • Byproduct Formation : Competing cyclization to 1,3,4-thiadiazoles is mitigated using TsOH catalysis.

  • Solvent Choice : Ethanol improves solubility of intermediates, while DMF accelerates cyclization.

  • Temperature Control : Reflux conditions (>80°C) favor cyclization but may degrade nitro groups; room temperature is preferred for one-pot synthesis .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom at the para position of the phenyl ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions.

Example reaction :
Replacement of bromine with amines or alkoxy groups in the presence of copper catalysts:

C10H7BrN3O2S+NH3CuI, DMF, 100°CC10H8N4O2S+HBr\text{C}_{10}\text{H}_{7}\text{BrN}_3\text{O}_2\text{S} + \text{NH}_3 \xrightarrow{\text{CuI, DMF, 100°C}} \text{C}_{10}\text{H}_{8}\text{N}_4\text{O}_2\text{S} + \text{HBr}

Yields for analogous reactions range from 65–85% depending on the nucleophile and solvent .

Key factors :

  • Electron-withdrawing nitro group meta to bromine enhances NAS reactivity.

  • Polar aprotic solvents (e.g., DMF) improve reaction efficiency .

Condensation Reactions via the Hydrazine Group

The hydrazinyl (-NH-NH₂) group participates in condensation with carbonyl compounds to form hydrazones.

Experimental protocol :

  • Reactants : Aldehydes/ketones (1 eq), 4-(4-Bromo-3-nitrophenyl)-2-hydrazinylthiazole (1 eq), glacial acetic acid (catalyst).

  • Conditions : Ethanol, microwave irradiation (60 W, 100°C, 10 min) .

Representative product :

Thiazole-hydrazone derivative (Yield: 82–91%)\text{Thiazole-hydrazone derivative} \ (\text{Yield: 82–91\%})

Characterization :

  • ¹H NMR : δ 7.25–8.90 (m, aromatic protons), δ 11.65 (s, NH) .

  • ¹³C NMR : Peaks at 124–178 ppm confirm thiazole and aromatic carbons .

Cyclization to Form Heterocycles

The hydrazinyl group facilitates cyclization reactions to generate fused heterocyclic systems.

Case study :
Reaction with β-ketoesters under acidic conditions yields pyrazole-thiazole hybrids:

C10H7BrN3O2S+CH3COCOORHCl, refluxPyrazole-thiazole derivative\text{C}_{10}\text{H}_{7}\text{BrN}_3\text{O}_2\text{S} + \text{CH}_3\text{COCOOR} \xrightarrow{\text{HCl, reflux}} \text{Pyrazole-thiazole derivative}

Key data :

  • Reaction time : 6–8 hours.

  • Yield : 70–78% .

Oxidation of the Hydrazine Moiety

The -NH-NH₂ group is oxidized to a diazenium (-N=N-) or azide (-N₃) group under oxidative conditions.

Conditions :

  • Oxidizing agents : H₂O₂, KMnO₄, or NaNO₂/HCl.

  • Product : Diazonium intermediate, which couples with phenols or amines .

Safety note : Diazonium intermediates are thermally unstable and require low-temperature handling.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura).

Example :
Suzuki coupling with arylboronic acids:

C10H7BrN3O2S+Ar-B(OH)2Pd(PPh3)4,Na2CO3C10H7ArN3O2S+B(OH)3\text{C}_{10}\text{H}_{7}\text{BrN}_3\text{O}_2\text{S} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{C}_{10}\text{H}_{7}\text{ArN}_3\text{O}_2\text{S} + \text{B(OH)}_3

Optimized parameters :

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Solvent : DME/H₂O (3:1).

  • Yield : 75–88% .

Reduction of the Nitro Group

The nitro group at the meta position is reduced to an amine under catalytic hydrogenation.

Protocol :

  • Catalyst : Pd/C (10% w/w).

  • Conditions : H₂ (1 atm), ethanol, 25°C, 12 hours .

  • Product : 4-(4-Bromo-3-aminophenyl)-2-hydrazinylthiazole.

Applications :

  • The amine product serves as a precursor for azo dyes or bioactive molecules .

Complexation with Metal Ions

The hydrazinyl and thiazole nitrogen atoms coordinate with transition metals (e.g., Cu²⁺, Fe³⁺).

Example :
Reaction with Cu(NO₃)₂ forms a Cu(II)-thiazole complex:

C10H7BrN3O2S+Cu(NO3)2[Cu(C10H6BrN3O2S)](NO3)\text{C}_{10}\text{H}_{7}\text{BrN}_3\text{O}_2\text{S} + \text{Cu(NO}_3\text{)}_2 \rightarrow [\text{Cu}(\text{C}_{10}\text{H}_{6}\text{BrN}_3\text{O}_2\text{S})](\text{NO}_3)

Characterization :

  • UV-Vis : λₐᵦₛ at 450–500 nm (d-d transitions).

  • Magnetic moment : 1.73 BM (indicative of square planar geometry) .

Scientific Research Applications

Biological Activities

Research indicates that thiazole derivatives, including 4-(4-Bromo-3-nitrophenyl)-2-hydrazinylthiazole, exhibit a range of biological activities:

  • Monoamine Oxidase Inhibition : This compound has been studied for its inhibitory effects on human monoamine oxidase (hMAO) isoforms. The presence of the hydrazothiazole nucleus with specific substitutions allows for selective and reversible inhibition of hMAO-B, which is relevant in treating neurodegenerative disorders like Alzheimer's and Parkinson's diseases .
  • Antioxidant Properties : The compound has demonstrated antioxidant activities, which are crucial in combating oxidative stress associated with various diseases .
  • Antimicrobial Activity : Studies have shown that thiazole derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal activities against species like Candida albicans. The compound’s structural features contribute to its effectiveness in these applications .
  • Anticancer Potential : Preliminary studies indicate that derivatives of thiazoles can exhibit anticancer properties by inhibiting cancer cell proliferation. For instance, compounds derived from similar structures have been tested against human breast adenocarcinoma cell lines .

Case Study 1: Inhibition of Monoamine Oxidase

A series of experiments were conducted to evaluate the inhibitory effects of 4-(4-Bromo-3-nitrophenyl)-2-hydrazinylthiazole on hMAO-A and hMAO-B. The results showed that this compound selectively inhibited hMAO-B with an IC50 value indicating significant potency. Molecular modeling studies further elucidated the binding interactions between the compound and the enzyme active site, suggesting structural modifications could enhance its efficacy against neurodegenerative disorders .

Case Study 2: Antimicrobial Screening

In vitro studies evaluated the antimicrobial activity of several thiazole derivatives, including 4-(4-Bromo-3-nitrophenyl)-2-hydrazinylthiazole. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-(4-Bromo-3-nitrophenyl)-2-hydrazinylthiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Anticancer Activity

Thiazole derivatives with aryl substituents at position 4 and hydrazine at position 2 have demonstrated selective cytotoxicity against cancer cell lines. Key comparisons include:

Compound Substituents (Position 4) GI50 (μM) vs. MCF-7 GI50 (μM) vs. HCT-116 Selectivity (Cancer vs. Normal Cells)
4-(4-Cyanophenyl)-3f 2-hydroxy-3-methylbenzylidene 1.0 ± 0.1 1.6 ± 0.1 High (MRC-5 cells unaffected)
4-(4-Cyanophenyl)-3b' 3-bromothiophen-2-ylmethylene - 1.6 ± 0.2 Moderate
Target Compound 4-bromo-3-nitrophenyl Not reported Not reported Predicted lower solubility
  • Key Observations: The 4-cyanophenyl derivatives (e.g., 3f, 3b') exhibit potent GI50 values (1.0–1.6 μM), surpassing cisplatin . However, the nitro group could enhance DNA interaction via intercalation or hydrogen bonding .

Antitubercular Activity

Pyridine-appended 2-hydrazinylthiazoles with varied substituents show activity against Mycobacterium tuberculosis (Mtb) H37Rv:

Compound Substituents (Imine Carbon) MIC (μM) Cytotoxicity (HEK293t Viability)
5b 2-fluorophenyl 6.7 >87%
8b 4-fluorophenyl 6.4 >96%
3b Phenyl 6.8 >87%
Target Compound 4-bromo-3-nitrophenyl Predicted 10–50 μM Likely moderate
  • Key Observations: Fluorine substituents at positions 2 or 4 on the phenyl ring yield optimal MIC values (6–8 μM) due to enhanced lipophilicity and target binding .

Toxicity and Selectivity

  • Cytotoxicity : Active 2-hydrazinylthiazoles (e.g., 3b, 8b) show >87% viability in HEK293t cells at 6.5 μM, indicating low off-target toxicity .

Biological Activity

4-(4-Bromo-3-nitrophenyl)-2-hydrazinylthiazole is a thiazole derivative characterized by a thiazole ring, a hydrazine functional group, and substituents that enhance its electrophilic properties. This compound has garnered attention for its diverse biological activities, including antioxidant, anticancer, and antimicrobial effects. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

The compound features a five-membered thiazole ring containing sulfur and nitrogen atoms, which contributes to its reactivity. The presence of a bromine atom and a nitro group on the phenyl ring significantly influences its biological properties by enhancing its electrophilicity.

Antioxidant Activity

Research indicates that thiazole derivatives, including 4-(4-Bromo-3-nitrophenyl)-2-hydrazinylthiazole, exhibit significant antioxidant activity. This property is attributed to their ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound. For instance, in vitro assays have shown that it possesses antiproliferative effects against various cancer cell lines. The selectivity index (SI) values indicate that lower concentrations are required to inhibit cancer cell growth compared to healthy cells. Notably, the recorded IC50 values for different cell lines ranged from 5.03 µM to 7.88 µM, suggesting promising anticancer efficacy .

Cell Line IC50 (µM) Selectivity Index
A1725.77 ± 0.96>1.0
B16F105.03 ± 0.69>1.0
MDA-MB-2316.02 ± 0.08>1.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary results indicate that it exhibits comparable activity to standard antimicrobial agents, suggesting potential applications in treating infections .

The mechanism of action for the biological activities of 4-(4-Bromo-3-nitrophenyl)-2-hydrazinylthiazole may involve multiple pathways:

  • Inhibition of Enzymatic Activity : Studies suggest that this compound can inhibit key enzymes involved in cancer proliferation and microbial growth.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, it may reduce oxidative damage in cells.

Case Studies

  • Anticancer Efficacy : A study reported that derivatives of thiazoles showed significant cytotoxic effects against melanoma (B16F10) and breast cancer (MDA-MB-231) cell lines, with IC50 values indicating effective inhibition .
  • Antimicrobial Testing : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results comparable to conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(4-bromo-3-nitrophenyl)-2-hydrazinylthiazole, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via Hantzsch thiazole synthesis. A typical procedure involves reacting a brominated nitro-substituted acetophenone derivative with thiosemicarbazide in ethanol under reflux, catalyzed by glacial acetic acid. For example, similar derivatives (e.g., 4-(3,4-dichlorophenyl)-2-hydrazinylthiazole) were synthesized with yields up to 80% by refluxing for 30 minutes to 6 hours, followed by neutralization and recrystallization . Optimization strategies include adjusting solvent polarity (e.g., DMSO for solubility), extending reaction times (e.g., 18 hours for cyclization), and controlling temperature gradients during crystallization .

Q. How can spectroscopic techniques (NMR, LC-MS) be employed to confirm the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C-NMR : Key signals include the thiazole C-H proton (~δ 7.5–8.5 ppm) and hydrazine NH2 protons (~δ 4.7–5.0 ppm). Aromatic protons from the bromo-nitrophenyl group appear as multiplets in δ 7.0–8.6 ppm .
  • LC-MS : Molecular ion peaks (e.g., [M+H]+) should match the calculated mass (e.g., ~335–340 g/mol). Impurity detection via analytical HPLC (e.g., >95% purity at retention times ~8–10 minutes) is critical .
  • 19F/35Cl-NMR : If halogenated analogs are synthesized, these spectra resolve substituent positions .

Advanced Research Questions

Q. What computational strategies are recommended to analyze the binding affinity of this compound to biological targets (e.g., Mycobacterium tuberculosis KasA protein)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions. For example, pyridine-appended analogs showed binding scores of −5.27 to −6.23 kcal/mol with KasA via hydrogen bonds (e.g., Thr135, 2.90–2.93 Å) .
  • Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
  • ADME Prediction : SwissADME can predict oral bioavailability, ensuring compliance with Lipinski’s rules (e.g., logP <5, TPSA <140 Ų) .

Q. How can crystallographic data (e.g., SHELXL refinement) resolve discrepancies in reported biological activity for structural analogs?

  • Methodological Answer :

  • Single-Crystal XRD : Use SHELXL for refinement. For example, derivatives with MIC values <10 µM (e.g., compound 3b) showed planar thiazole rings and optimal dihedral angles (<10°) between aromatic groups, enhancing target binding .
  • ORTEP-3 Visualization : Analyze hydrogen-bonding networks (e.g., N–H⋯O interactions) to correlate structural features (e.g., nitro group orientation) with activity variations .
  • Twinned Data Handling : SHELXD/SHELXE can deconvolute overlapping reflections in low-quality crystals .

Q. What experimental design principles apply when evaluating structure-activity relationships (SAR) for halogen-substituted analogs?

  • Methodological Answer :

  • Substituent Variation : Compare bromo/nitro (electron-withdrawing) vs. methoxy (electron-donating) groups. For instance, 4-fluoro analogs (MIC 6.4–7.14 µM) outperformed chloro derivatives (MIC >75 µM) due to enhanced electronegativity and reduced steric hindrance .
  • Biological Assays : Use Luciferase Reporter Phage (LRP) assays for Mtb H37Rv inhibition. Validate cytotoxicity in HEK293t cells (e.g., >85% viability at 6.5 mM) .
  • Data Contradiction Analysis : If substituent effects conflict (e.g., 4-bromo vs. 3-nitro), employ multivariate regression to isolate electronic vs. steric contributions .

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